molecular formula C21H30BNO5 B13550669 tert-butyl 5-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

tert-butyl 5-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B13550669
M. Wt: 387.3 g/mol
InChI Key: JOHAVUJXKBHRQI-UHFFFAOYSA-N
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Description

tert-Butyl 5-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a complex organic compound that features a boronate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. It is often used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the indole carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Boronic Acids: Formed from oxidation of the boronate ester group.

    Substituted Indoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic cycles for the formation of carbon-carbon bonds.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable carbon-carbon bonds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

    Pinacolborane: A simpler boronate ester used in similar reactions.

    Indole-3-carboxylic Acid: A related indole derivative without the boronate ester group.

Uniqueness:

    Structural Complexity: The presence of both the indole core and the boronate ester group makes this compound unique.

    Reactivity: The combination of these functional groups allows for a wide range of chemical reactions, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C21H30BNO5

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl 5-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C21H30BNO5/c1-9-25-16-11-10-15-14(12-13-23(15)18(24)26-19(2,3)4)17(16)22-27-20(5,6)21(7,8)28-22/h10-13H,9H2,1-8H3

InChI Key

JOHAVUJXKBHRQI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CN3C(=O)OC(C)(C)C)OCC

Origin of Product

United States

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